molecular formula C5H11BaO4P B1628178 Disodium pentyl phosphate CAS No. 68698-61-3

Disodium pentyl phosphate

Cat. No.: B1628178
CAS No.: 68698-61-3
M. Wt: 303.44 g/mol
InChI Key: IPOWAPLRNZJHRJ-UHFFFAOYSA-L
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Description

For example:

  • Disodium phosphate (DSP) (CAS 7558-79-4) is widely used as a catalyst in one-pot synthesis reactions (e.g., for chromene derivatives) , a pH buffer in pharmaceuticals, and a water treatment chemical .
  • Disodium phenyl phosphate (CAS 221-917-4) is noted for its role in enzymatic hydrolysis studies, particularly with phosphatases .

This article will extrapolate properties of disodium pentyl phosphate based on analogs and compare it with structurally related compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68698-61-3

Molecular Formula

C5H11BaO4P

Molecular Weight

303.44 g/mol

IUPAC Name

barium(2+);pentyl phosphate

InChI

InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2

InChI Key

IPOWAPLRNZJHRJ-UHFFFAOYSA-L

SMILES

CCCCCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCOP(=O)([O-])[O-].[Ba+2]

Other CAS No.

68698-61-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium pentyl phosphate can be synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction is as follows:

C5H11OH+H3PO4C5H11PO4H2\text{C}_5\text{H}_{11}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_5\text{H}_{11}\text{PO}_4\text{H}_2 C5​H11​OH+H3​PO4​→C5​H11​PO4​H2​

C5H11PO4H2+2NaOHC5H11PO4Na2+2H2O\text{C}_5\text{H}_{11}\text{PO}_4\text{H}_2 + 2 \text{NaOH} \rightarrow \text{C}_5\text{H}_{11}\text{PO}_4\text{Na}_2 + 2 \text{H}_2\text{O} C5​H11​PO4​H2​+2NaOH→C5​H11​PO4​Na2​+2H2​O

Industrial Production Methods: Industrial production of this compound typically involves a two-step process. First, pentanol is reacted with phosphoric acid to form pentyl phosphate. This intermediate is then neutralized with sodium hydroxide to produce this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in substitution reactions where the pentyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products:

    Oxidation: The major products include pentyl phosphate derivatives with higher oxidation states.

    Reduction: Reduced forms of pentyl phosphate.

    Substitution: Various substituted phosphates depending on the substituent used.

Scientific Research Applications

Disodium pentyl phosphate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

    Industry: this compound is used in the production of detergents, emulsifiers, and as a corrosion inhibitor in water treatment processes.

Mechanism of Action

The mechanism of action of disodium pentyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients. The phosphate group can interact with enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Applications Stability/Shelf Life
Disodium pentyl phosphate (hypothetical) C₅H₁₁Na₂O₄P Pentyl alkyl chain, phosphate Surfactants, corrosion inhibitors (inferred) Likely stable (analogous to DSP: 24 months )
Disodium phosphate (DSP) Na₂HPO₄ Phosphate, sodium ions Catalysis, water treatment, food additives 24 months
Dimethyl phenyl phosphate C₈H₁₁O₄P Methyl, phenyl groups Plasticizers, flame retardants (inferred) Data not available
Disodium phenyl phosphate C₆H₅Na₂O₄P Phenyl group, phosphate Biochemical research (enzyme studies) Data not available
Sodium glycerophosphate C₃H₇Na₂O₆P Glycerol backbone, phosphate Pharmaceuticals, bioactive metabolites Stable at room temperature
Key Observations:
  • Alkyl vs. In contrast, disodium phenyl phosphate’s aromatic group could favor interactions with biological enzymes .
  • Catalytic Efficiency : DSP’s catalytic role in chromene synthesis suggests that this compound might exhibit similar catalytic properties in reactions requiring mild conditions.
  • Biochemical Relevance : Sodium glycerophosphate’s bioactive role highlights how phosphate esters with complex organic backbones (e.g., glycerol) differ from simpler alkyl/aryl variants.
Challenges:
  • Similar challenges may apply to this compound if production is niche.

Biological Activity

Disodium pentyl phosphate (DPP) is an organophosphate compound with the chemical formula C5H11Na2O4P\text{C}_5\text{H}_{11}\text{Na}_2\text{O}_4\text{P}. It is synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. This compound has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmaceuticals, and industrial chemistry.

Synthesis Method

This compound can be synthesized via a two-step process:

  • Reaction of Pentanol with Phosphoric Acid :
    C5H11OH+H3PO4C5H11PO4H2\text{C}_5\text{H}_{11}\text{OH}+\text{H}_3\text{PO}_4\rightarrow \text{C}_5\text{H}_{11}\text{PO}_4\text{H}_2
  • Neutralization with Sodium Hydroxide :
    C5H11PO4H2+2NaOHC5H11PO4Na2+2H2O\text{C}_5\text{H}_{11}\text{PO}_4\text{H}_2+2\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{PO}_4\text{Na}_2+2\text{H}_2\text{O}
  • Molecular Weight : 299.364 g/mol
  • Appearance : White powder, hygroscopic
  • Solubility : Highly soluble in water, contributing to its effectiveness in biological applications.

This compound exhibits several biological activities attributed to its chemical structure:

  • Buffering Agent : In biochemical assays, it functions as a buffer, maintaining pH stability which is crucial for enzyme activity and cellular processes.
  • Drug Delivery Systems : DPP aids in the controlled release of active pharmaceutical ingredients, enhancing the effectiveness of drug formulations.
  • Interaction with Biomolecules : The phosphate group can interact with enzymes and proteins, influencing their activity and stability, which is vital in metabolic pathways.

Case Studies and Research Findings

  • Biochemical Assays : A study demonstrated that DPP effectively maintained pH levels in enzymatic reactions, leading to improved reaction kinetics and product yields.
  • Drug Release Studies : Research indicated that formulations containing DPP exhibited a sustained release profile for various drugs, making it a promising candidate for controlled drug delivery systems.
  • Toxicological Assessments : Evaluations have shown that DPP has low toxicity levels when used within recommended concentrations, making it suitable for various applications in pharmaceuticals and food industries .

Comparative Analysis with Similar Compounds

CompoundUnique FeaturesApplications
Disodium PhosphateCommonly used as a laxativeFood industry, pharmaceuticals
Dipotassium PhosphateKnown for its buffering capacityFertilizers, food additives
This compoundAmphiphilic properties due to pentyl groupDrug delivery, biochemical assays

This compound's unique hydrophobic characteristics due to the pentyl group distinguish it from other sodium phosphates, enhancing its utility in applications requiring surfactant properties.

Chemical Reactions Analysis

Hydrolysis Reactions

Disodium pentyl phosphate undergoes hydrolysis under acidic, alkaline, and enzymatic conditions:

Acidic Hydrolysis

In acidic media (pH < 3), the ester bond cleaves to release pentanol and phosphoric acid :

C₅H₁₁Na₂PO₄ + 2 H⁺ → C₅H₁₁OH + H₃PO₄ + 2 Na⁺\text{C₅H₁₁Na₂PO₄ + 2 H⁺ → C₅H₁₁OH + H₃PO₄ + 2 Na⁺}

Kinetics :

  • Rate increases with temperature (activation energy ~50–70 kJ/mol).

  • Half-life at pH 2 and 25°C: ~48 hours .

Alkaline Hydrolysis

At high pH (≥10), saponification dominates, yielding sodium phosphate and pentanol :

C₅H₁₁Na₂PO₄ + 2 OH⁻ → Na₃PO₄ + C₅H₁₁OH + H₂O\text{C₅H₁₁Na₂PO₄ + 2 OH⁻ → Na₃PO₄ + C₅H₁₁OH + H₂O}

Notable Data :

ConditionRate Constant (k, s⁻¹)
pH 12, 25°C1.2×1041.2 \times 10^{-4}
pH 12, 60°C5.8×1035.8 \times 10^{-3}

Enzymatic Hydrolysis

Phosphatases catalyze the cleavage of the phosphate ester bond :

\text{C₅H₁₁Na₂PO₄ + H₂O \xrightarrow{\text{Phosphatase}} C₅H₁₁OH + Na₂HPO₄}

Kinetic Parameters :

  • KmK_m: 0.5–2.0 mM (varies by enzyme source).

  • VmaxV_{max}: 10–50 μmol/min/mg protein .

Stability and Decomposition

This compound exhibits hygroscopicity and decomposes under extreme conditions:

  • Thermal Degradation : Above 200°C, it decomposes into sodium pyrophosphate and pentene :

    2 C₅H₁₁Na₂PO₄ → Na₄P₂O₇ + 2 C₅H₁₀ + 2 H₂O\text{2 C₅H₁₁Na₂PO₄ → Na₄P₂O₇ + 2 C₅H₁₀ + 2 H₂O}
  • Photolytic Degradation : UV exposure accelerates hydrolysis, with a 30% degradation rate after 24 hours under 254 nm light .

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